9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
CAS No.: 6164-67-6
Cat. No.: VC3729741
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6164-67-6 |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C9H16N2O/c1-11-8-3-2-4-9(11)6-7(5-8)10-12/h8-9,12H,2-6H2,1H3 |
| Standard InChI Key | PUMZOLVVVUXXHJ-UHFFFAOYSA-N |
| SMILES | CN1C2CCCC1CC(=NO)C2 |
| Canonical SMILES | CN1C2CCCC1CC(=NO)C2 |
Introduction
Chemical Properties and Structure
Physical Properties
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime possesses distinct physical properties that are essential for understanding its behavior in chemical reactions and biological systems. The comprehensive physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
The compound's moderate melting point of 126-127 °C indicates considerable molecular stability, likely due to the presence of hydrogen bonding through the oxime group. With a modest XLogP3 value of 1, the compound exhibits balanced lipophilic and hydrophilic characteristics, suggesting moderate membrane permeability potential in biological systems .
Molecular Structure
The molecular structure of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime features a bicyclic framework with a nine-membered ring system containing a nitrogen atom at the 9-position, which is methylated. The oxime functional group (-C=NOH) is located at the 3-position of the bicyclic structure. The compound contains two undefined atom stereocenters, contributing to its structural complexity .
The compound has been previously registered under an alternative CAS number (96400-79-2), which has since been deleted or replaced in favor of the current designation (6164-67-6) . This information is valuable for comprehensive literature searches and ensuring complete information retrieval across chemical databases.
Synthesis and Preparation
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime typically proceeds through the oxime formation reaction of the parent ketone, pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one). This synthetic approach is consistent with the general method for preparing oximes from ketones, which involves nucleophilic addition of hydroxylamine to the carbonyl group.
According to the literature, the conversion of 3-azabicyclononanones to their corresponding oximes can be achieved using hydroxylammonium chloride (NH2OH·HCl) . This reaction generally involves treating the ketone with hydroxylammonium chloride in a suitable solvent, often in the presence of a base to neutralize the generated acid. The general reaction scheme for oxime formation from azabicyclononanones is represented in the literature as a straightforward conversion of the carbonyl functionality to an oxime group .
The parent compound, pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one), serves as the starting material for this oxime synthesis. Pseudopelletierine itself is an alkaloid compound with the CAS number 552-70-5 and a molecular formula of C9H15NO . This precursor has a molecular weight of 153.22 g/mol and a melting point range of 63-65°C , distinguishing it from the higher-melting oxime derivative.
Applications and Uses
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime has significant applications in pharmaceutical synthesis, particularly as a key intermediate in the preparation of important therapeutic agents. One of its most notable applications is as a precursor in the synthesis of dolasetron (dolasetron mesilate), which is a clinically important 5-HT3 receptor antagonist . This application underscores the compound's value in medicinal chemistry and pharmaceutical development.
The 5-HT3 receptor antagonists represent an important class of drugs used primarily for preventing and treating chemotherapy-induced nausea and vomiting, as well as postoperative nausea and vomiting. The role of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime in the synthetic pathway to dolasetron highlights its significance in developing pharmacologically active compounds with specific receptor-targeting properties.
Beyond its use in pharmaceutical synthesis, the oxime functionality in this compound provides opportunities for further chemical transformations. Oximes are versatile intermediates that can undergo various reactions including reduction to amines, Beckmann rearrangement to amides, and coordination to metal centers, expanding the potential synthetic utility of this compound in organic chemistry.
Relationship to Other Compounds
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime exists within a network of chemically related compounds that provide context for understanding its properties and applications. The compound is derived from pseudopelletierine (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one), which is an alkaloid compound with enzyme substrate applications . This parent ketone has distinct physical properties, including a lower melting point (63-65°C) compared to its oxime derivative, reflecting the structural changes introduced by oxime formation .
Pseudopelletierine itself belongs to the tropane alkaloid family, which includes naturally occurring compounds like tropine and cocaine. These alkaloids share the azabicyclic structural framework and have significant pharmacological properties. The structural relationship between pseudopelletierine and its oxime derivative represents a common pattern in medicinal chemistry, where functional group modifications are employed to alter the physicochemical and biological properties of lead compounds.
In the broader context of oxime chemistry, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime can be compared with other ketoximes that serve as pharmaceutical intermediates. The oxime functional group is a common feature in various bioactive compounds and drug precursors, contributing to hydrogen bonding capabilities and metal-chelating properties that can influence molecular recognition and pharmacological effects.
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